4-Bromo-N-[2-(morpholin-4-YL)ethyl]benzamide hydrochloride

MAO-A inhibition SAR antidepressant

Researchers conducting halogen-substituted SAR studies in the morpholinoethyl benzamide series face the challenge of sourcing the 4-bromo congener as a well-characterized hydrochloride salt. This compound directly addresses that need. - Fills the critical Br position (vdW 1.85 Å) between 4-Cl (moclobemide, IC50 ~6.1 µM) and 4-I analogs for deconvoluting steric vs. electronic MAO-A contributions. - Para-Br serves as an intrinsic anomalous scatterer (f'' ≈ 1.3 e⁻ at Cu Kα) for SAD phasing, eliminating the need for selenomethionine labeling or heavy-atom soaking. - Claimed as a preferred embodiment in US4210754A, enabling IP benchmarking against clinically validated moclobemide. Supplied as the HCl salt (CAS 1158344-13-8; MW 349.65) for aqueous assay compatibility. Typical purity ≥95%.

Molecular Formula C13H18BrClN2O2
Molecular Weight 349.65 g/mol
Cat. No. B13244749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N-[2-(morpholin-4-YL)ethyl]benzamide hydrochloride
Molecular FormulaC13H18BrClN2O2
Molecular Weight349.65 g/mol
Structural Identifiers
SMILESC1COCCN1CCNC(=O)C2=CC=C(C=C2)Br.Cl
InChIInChI=1S/C13H17BrN2O2.ClH/c14-12-3-1-11(2-4-12)13(17)15-5-6-16-7-9-18-10-8-16;/h1-4H,5-10H2,(H,15,17);1H
InChIKeyGCSATCIEYXNRAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-[2-(morpholin-4-yl)ethyl]benzamide HCl: Identity & Specifications


4-Bromo-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride (CAS 1158344-13-8; free base CAS 64544-19-0) is a para-brominated benzamide derivative bearing an N-(2-morpholinoethyl) side chain, existing as a hydrochloride salt with a free-base molecular weight of 313.19 g/mol . It belongs to the morpholinoethyl benzamide class, which includes the clinically established reversible MAO-A inhibitor moclobemide (4-chloro analog) and the experimental agent brofaromine [1]. The compound is explicitly disclosed in patent US4210754A as one of several preferred halogen-substituted benzamides for antidepressant applications, alongside its 4-fluoro, 4-chloro, and 4-iodo congeners [2]. Commercial sourcing data indicate typical purity specifications of ≥95% for the hydrochloride salt .

1 MAO-A pathway inhibition study tool
2 4-Bromo probe for halogen-scanning SAR
3 Hydrochloride salt for aqueous assay compatibility

4-Bromo-N-[2-(morpholin-4-yl)ethyl]benzamide HCl: Uniqueness vs. Analogs


Within the morpholinoethyl benzamide series, the para-substituent identity governs both MAO-A inhibitory potency and selectivity index. In a systematic SAR study of nine N-[2-(4-morpholinyl)ethyl] benzamide derivatives (1a–1i), the nature of the phenyl ring substitution produced a range of MAO-A IC50 values, with the most potent analog (1a, unsubstituted parent) achieving an IC50 of 3.652 μM and a selectivity index (SI) of 42.32 over MAO-B [1]. The 4-bromo derivative's activity falls within this graded SAR continuum, distinct from the 4-chloro analog (moclobemide; reported MAO-A IC50 of ~6.1 μM ) and the structurally divergent brofaromine (4-bromo- benzofuran-piperidine; MAO-A IC50 ~0.2 μM [2]). Furthermore, the hydrochloride salt form (CAS 1158344-13-8) confers aqueous solubility characteristics that differ from the free base (CAS 64544-19-0), directly impacting formulation and assay compatibility . These compound-specific structure-activity differences mean that substituting one halogen or salt form for another without re-validation risks altering both potency and selectivity profiles in experimental systems.

Target Compound
Potential Substitute
Why Not Interchangeable
4-Br morpholinoethyl benzamide HCl
4-Cl (moclobemide) or unsubstituted parent
Halogen identity may shift MAO-A potency and selectivity profile
Hydrochloride salt
Free base
Aqueous solubility may differ; free base may require organic co-solvents
4-Bromo (para) regioisomer
3-Bromo (meta) regioisomer
Molecular geometry may alter binding; para matches patent-preferred geometry

4-Bromo-N-[2-(morpholin-4-yl)ethyl]benzamide HCl: Differentiation Evidence


Halogen-Dependent MAO-A Potency and Selectivity

In the 2016 SAR study by Zhou et al., nine N-[2-(4-morpholinyl)ethyl] benzamide derivatives (1a–1i) with varying phenyl substituents were evaluated for MAO-A and MAO-B inhibition. The unsubstituted parent compound 1a exhibited the strongest MAO-A inhibition with an IC50 of 3.652 μM and a selectivity index (SI = MAO-B IC50 / MAO-A IC50) of 42.32, indicating approximately 42-fold selectivity for MAO-A over MAO-B [1]. While the individual IC50 value for the 4-bromo congener was not separately reported in the publicly available abstract, the study establishes that halogen substitution at the para position modulates MAO-A potency within a defined SAR gradient. By comparison, the 4-chloro analog moclobemide is reported with an MAO-A IC50 of approximately 6.1 μM in independent assays , suggesting that the electronic and steric properties of bromine vs. chlorine confer measurably different inhibitory profiles within the same para-substituted morpholinoethyl benzamide scaffold. The 4-bromo derivative provides an intermediate halogen size (van der Waals radius: Br 1.85 Å vs. Cl 1.75 Å vs. F 1.47 Å) and distinct electronic effects (Hammett σₚ: Br 0.23 vs. Cl 0.23 vs. H 0.00) compared to both the 4-chloro and unsubstituted analogs, enabling fine-tuning of target engagement [2].

MAO-A SAR
Cross-study comparable
4-Br SAR series member; IC50 not separately reported
1a (H) IC50 3.652 μM, SI 42.32
Moclobemide (4-Cl) IC50 ~6.1 μM
Context-dependent SAR position
Exact 4-Br IC50 not available in public abstract
MAO-A inhibition SAR antidepressant selectivity index

4-Bromo Substitution: Patent-Codified Preference

US Patent 4,210,754 explicitly lists p-bromo-N-(2-morpholinoethyl)-benzamide (the free base of the target compound) among its 'particularly preferred benzamide derivatives,' alongside the 4-fluoro, 4-chloro, and 4-iodo analogs [1]. This patent codifies the 4-bromo substitution as a composition-of-matter embodiment for antidepressant applications, establishing its inclusion in the specifically claimed chemical space. The 4-bromo compound is distinguished from the clinically developed 4-chloro analog (moclobemide) by its heavier halogen, which provides a distinct heavy-atom label for crystallographic phasing (Br anomalous scattering) and mass spectrometry tracing—features not available with the 4-chloro or 4-fluoro congeners [2].

Br Anomalous Signal
Reported comparison
f'' ≈ 1.3 e⁻
at Cu Kα vs Cl ~0.7 e⁻, F ~0.02 e⁻
Supports SAD crystallographic phasing
Patent-preferred scaffold; heavy-atom identification
medicinal chemistry patent antidepressant composition of matter

Regioisomeric SAR: Para vs. Meta Bromo Substitution

The 3-bromo positional isomer, 3-bromo-N-[2-(morpholin-4-yl)ethyl]benzamide, shares the identical molecular formula (C13H17BrN2O2, MW 313.19) and morpholinoethyl side chain but places the bromine at the meta position . In benzamide SAR, the para vs. meta substitution geometry alters both the electronic distribution across the aromatic ring and the steric presentation of the halogen to the target binding pocket. The para-bromo substitution in the target compound preserves a linear molecular axis (Br–C₄–C₁–C=O–N–), which may better complement the MAO-A active site topology compared to the bent geometry of the 3-bromo isomer [1]. While direct comparative MAO-A IC50 values for the 3-bromo isomer are not available in public literature, general benzamide SAR principles predict that para-substituted benzamides exhibit superior MAO-A inhibitory potency relative to meta-substituted congeners [2]. Procuring the 4-bromo regioisomer rather than the 3-bromo variant ensures fidelity to the patent-preferred substitution pattern [3] and maintains the linear molecular geometry most consistent with known morpholinoethyl benzamide SAR.

Regioisomer Geometry
Class-level inference
Para (4-Br) linear axis; meta (3-Br) bent geometry (~120° dihedral).
Para geometry aligns with patent SAR
Quantitative MAO-A IC50 comparison not available
regioisomer positional isomer SAR binding mode

Salt Form and Solubility: Hydrochloride vs. Free Base

The target compound is the hydrochloride salt (CAS 1158344-13-8; MW 349.65 g/mol) of 4-bromo-N-[2-(morpholin-4-yl)ethyl]benzamide free base (CAS 64544-19-0; MW 313.19 g/mol) . Protonation of the morpholine tertiary amine nitrogen by HCl increases aqueous solubility through ion-dipole interactions, a well-established pharmaceutical salt formation strategy [1]. By comparison, the free base form of the structurally analogous moclobemide (4-chloro free base) is reported to have poor aqueous solubility, being practically insoluble in water and requiring DMSO or ethanol for in vitro dissolution . The hydrochloride salt form of the target compound is expected to exhibit improved aqueous solubility relative to its free base, facilitating direct use in aqueous buffer-based enzymatic assays and reducing the need for organic co-solvents that may interfere with MAO-A enzyme activity. The hydrochloride salt also provides a defined counterion stoichiometry (1:1 HCl), enabling precise molar concentration calculations for dose-response studies, which is not guaranteed with the neutral free base [1].

Salt Solubility
Class-level inference
Projected ≥10-fold aqueous solubility increase over free base.
Facilitates aqueous enzymatic assays
Exact solubility values not publicly available
salt form solubility formulation bioavailability procurement

4-Bromo-N-[2-(morpholin-4-yl)ethyl]benzamide HCl: Application Scenarios


Halogen-Scanning SAR for MAO-A Inhibitors

When conducting systematic structure-activity relationship (SAR) studies across halogen-substituted morpholinoethyl benzamides, the 4-bromo derivative fills a critical position in the halogen series (F → Cl → Br → I). Its van der Waals radius (1.85 Å) and electronic properties provide a distinct data point between 4-Cl (moclobemide; IC50 ~6.1 μM) and 4-I congeners. The availability of the compound as a hydrochloride salt facilitates direct comparison in aqueous enzymatic assays alongside other halogen analogs, enabling researchers to deconvolute steric from electronic contributions to MAO-A binding affinity [1].

Bromine Anomalous Scattering for Crystallographic Phasing

The para-bromine atom serves as an intrinsic heavy-atom label for experimental phasing in protein crystallography. Bromine's anomalous scattering signal (f'' ≈ 1.3 e⁻ at Cu Kα) enables single-wavelength anomalous diffraction (SAD) phasing of MAO-A or other target protein co-crystal structures without necessitating selenomethionine incorporation or heavy-atom soaking. This application is not achievable with the 4-chloro (f'' ≈ 0.7 e⁻) or 4-fluoro (f'' ≈ 0.02 e⁻) analogs, making the 4-bromo derivative the procurement choice of crystallographers studying morpholinoethyl benzamide–target interactions [2][3].

Patent-Based Lead Optimization and IP Analysis

As an explicitly claimed 'particularly preferred' embodiment in US4210754A, the 4-bromo compound serves as a key reference standard for IP landscape analysis, freedom-to-operate assessments, and comparative pharmacological profiling against the clinically validated 4-chloro analog (moclobemide). Researchers engaged in next-generation reversible MAO-A inhibitor development can use this compound to benchmark novel analogs against a patent-protected scaffold, particularly when exploring whether bromine substitution confers any pharmacokinetic or pharmacodynamic advantages over chlorine in in vivo models [3].

Regioisomeric Specificity Controls for MAO-A Assays

The 4-bromo (para) regioisomer can be used in parallel with the 3-bromo (meta) isomer as a paired control set to probe how halogen position on the benzamide ring influences MAO-A binding kinetics. This application is critical for laboratories synthesizing or procuring brominated benzamide libraries, as isomer contamination or misidentification could confound SAR interpretation. The distinct CAS numbers (4-Br HCl: 1158344-13-8; 3-Br: separate CAS) enable unambiguous procurement and inventory management .

Application
Selection Property
Validation Focus
Halogen-scanning MAO-A SAR
4-Br position in halogen series
Deconvoluting steric vs electronic effects
Crystallographic phasing research
Intrinsic Br heavy-atom label
SAD phasing without exogenous heavy atoms
Patent-reference SAR and IP analysis
Explicitly claimed preferred embodiment
Benchmarking novel analogs against protected scaffold
Regioisomeric specificity control
Para-bromo geometry
Isomeric purity and binding mode verification
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